Methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxylate
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Overview
Description
Methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxylate is a compound belonging to the indazole family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
EN300-7356540, also known as Methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxylate or Z3688146342, is a complex compound with a diverse range of potential targets. Indazole derivatives, a key component of this compound, have been associated with a wide variety of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Mode of Action
For instance, some indazole derivatives have been found to inhibit the oxidation of arachidonic acid, a key process in the inflammatory response .
Biochemical Pathways
For example, some indazole derivatives have been shown to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), all of which play key roles in inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminoindazole with oxan-2-yl bromide in the presence of a base, followed by esterification with methyl chloroformate . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted indazole derivatives, which can be further utilized in various applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxylate: Known for its diverse biological activities.
Methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxamide: Similar structure but with an amide group instead of an ester.
Methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-19-14(18)13-10-8-9(15)5-6-11(10)17(16-13)12-4-2-3-7-20-12/h5-6,8,12H,2-4,7,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYMEJRXMUXFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C2=C1C=C(C=C2)N)C3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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